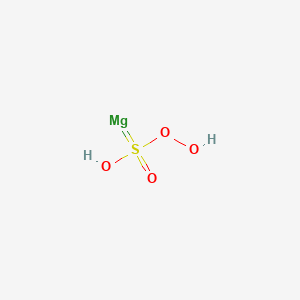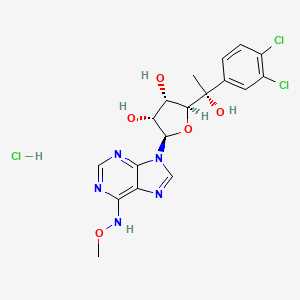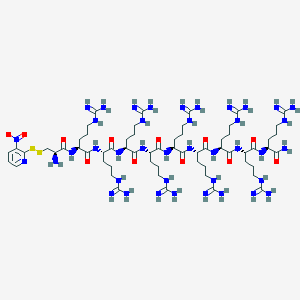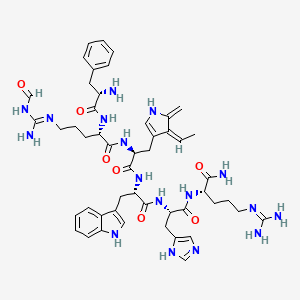
Combi-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Combi-2 involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . The most versatile and economical method includes:
Neat Methods: Stirring without solvent at room temperature or using a steam bath.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
These methods yield cyanoacetamide derivatives, which are crucial intermediates in the synthesis of this compound.
Analyse Des Réactions Chimiques
Combi-2 undergoes several types of chemical reactions, including:
Combination Reactions: Where two or more substances combine to form a single new substance.
Oxidation and Reduction Reactions: Involving the transfer of electrons between molecules.
Substitution Reactions: Where one atom or group of atoms in a molecule is replaced by another atom or group of atoms.
Common reagents used in these reactions include alkyl cyanoacetates and various substituted aryl or heteryl amines. The major products formed from these reactions are cyanoacetamide derivatives.
Applications De Recherche Scientifique
Combi-2 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Biology: Studied for its antimicrobial properties against different bacterial strains.
Medicine: Potential use in developing new antibiotics and antimicrobial agents.
Industry: Utilized in the production of antimicrobial coatings and materials.
Mécanisme D'action
The mechanism of action of Combi-2 involves its ability to disrupt bacterial cell membranes, leading to cell lysis and death . The molecular targets include the bacterial cell wall and membrane components, which are essential for bacterial survival. The pathways involved in this process include the inhibition of cell wall synthesis and the disruption of membrane integrity.
Comparaison Avec Des Composés Similaires
Combi-2 is unique due to its broad-spectrum antimicrobial activity and its ability to target multiple bacterial strains. Similar compounds include other antimicrobial peptides such as:
Nisin: Effective against Gram-positive bacteria.
Magainin: Known for its activity against both Gram-positive and Gram-negative bacteria.
Defensins: A group of antimicrobial peptides with a broad range of activity.
This compound stands out due to its specific efficacy against Staphylococcus aureus, Streptococcus sanguis, and Escherichia coli, making it a valuable compound in the fight against bacterial infections .
Propriétés
Formule moléculaire |
C49H65N17O7 |
|---|---|
Poids moléculaire |
1004.2 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-[[amino(formamido)methylidene]amino]-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]pentanoyl]amino]-3-[(4Z)-4-ethylidene-5-methylidene-1H-pyrrol-3-yl]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C49H65N17O7/c1-3-33-28(2)58-23-30(33)20-39(64-44(70)38(16-10-18-57-49(54)61-27-67)63-43(69)35(50)19-29-11-5-4-6-12-29)45(71)65-40(21-31-24-59-36-14-8-7-13-34(31)36)46(72)66-41(22-32-25-55-26-60-32)47(73)62-37(42(51)68)15-9-17-56-48(52)53/h3-8,11-14,23-27,35,37-41,58-59H,2,9-10,15-22,50H2,1H3,(H2,51,68)(H,55,60)(H,62,73)(H,63,69)(H,64,70)(H,65,71)(H,66,72)(H4,52,53,56)(H3,54,57,61,67)/b33-3+/t35-,37-,38-,39-,40-,41-/m0/s1 |
Clé InChI |
UZRVUUFLOCVELR-OJNUMZONSA-N |
SMILES isomérique |
C/C=C/1\C(=C)NC=C1C[C@@H](C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CCCN=C(N)NC=O)NC(=O)[C@H](CC5=CC=CC=C5)N |
SMILES canonique |
CC=C1C(=C)NC=C1CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CN=CN4)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCN=C(N)NC=O)NC(=O)C(CC5=CC=CC=C5)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


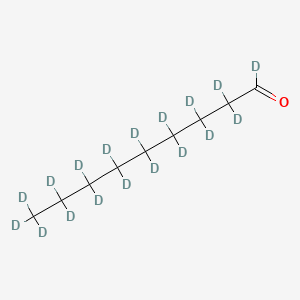

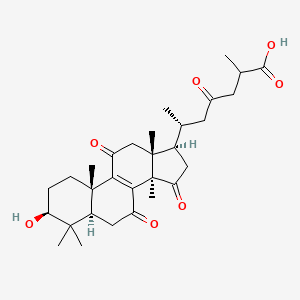
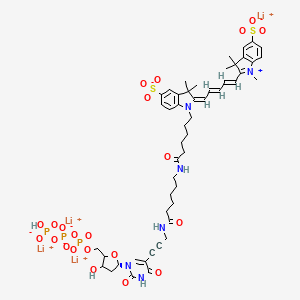

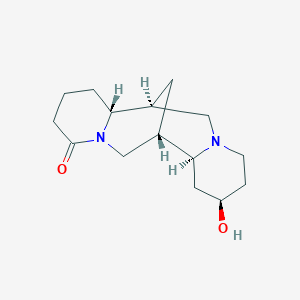

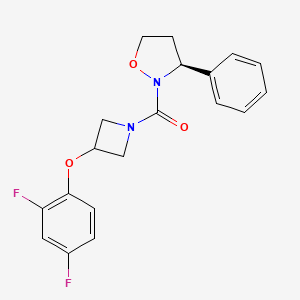

![5-(4-cyclopropylpiperazin-1-yl)-N-[6-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-morpholin-4-yl-[1,3]oxazolo[4,5-b]pyridine-6-carboxamide](/img/structure/B15139195.png)
